molecular formula C18H16O7 B1643755 Mikanin

Mikanin

Cat. No. B1643755
M. Wt: 344.3 g/mol
InChI Key: SGCYGSKAUSOJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mikanin is a natural product found in Cyanthillium cinereum, Cassinia longifolia, and other organisms with data available.

Scientific Research Applications

Molecular Structures and Interactions

Mikanin, a flavonoid, has been analyzed for its molecular structures and intermolecular π–π interactions. Studies like those conducted by Jiang et al. (2002) have explored the offset face-to-face intermolecular π–π interactions, crucial for understanding the compound's behavior and potential applications in various fields, including pharmacology and materials science (Jiang et al., 2002).

Isolation and Compound Identification

Research has focused on isolating mikanin and identifying its related compounds. For instance, Kiang et al. (1968) isolated mikanin from Mikania cordata and reported other associated compounds, contributing to the understanding of the plant's chemical profile and potential medicinal applications (Kiang et al., 1968).

Novel Complex Formation

A novel 1:1 complex of potassium mikanin-3-O-sulfate with methanol was isolated and analyzed, as reported by Jiang et al. (2001). This study highlighted the potential for creating new compounds and complexes using mikanin, which could lead to new applications in chemistry and material science (Jiang et al., 2001).

Antiviral Applications

Mikanin has been investigated for its antiviral properties. For example, a study by But et al. (2009) identified compounds including mikanin in Mikania micrantha that exhibited inhibitory activity against respiratory viruses, suggesting potential therapeutic applications (But et al., 2009).

Chemical Synthesis and Purification

Research by Sim (1967) described the synthesis of mikanin and methods for its purification. This work is significant for the production and purification of mikanin for research and potential industrial applications (Sim, 1967).

properties

IUPAC Name

3,5-dihydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)17-16(21)14(19)13-11(25-17)8-12(23-2)18(24-3)15(13)20/h4-8,20-21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCYGSKAUSOJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mikanin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mikanin
Reactant of Route 2
Mikanin
Reactant of Route 3
Mikanin
Reactant of Route 4
Mikanin
Reactant of Route 5
Mikanin
Reactant of Route 6
Mikanin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.